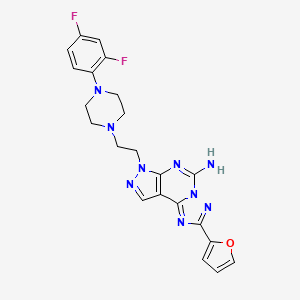

Sch412348

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C22H21F2N9O |

|---|---|

分子量 |

465.5 g/mol |

IUPAC 名称 |

10-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |

InChI |

InChI=1S/C22H21F2N9O/c23-14-3-4-17(16(24)12-14)31-8-5-30(6-9-31)7-10-32-20-15(13-26-32)21-27-19(18-2-1-11-34-18)29-33(21)22(25)28-20/h1-4,11-13H,5-10H2,(H2,25,28) |

InChI 键 |

JZAMQDDHRXHDFR-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5)C6=C(C=C(C=C6)F)F |

同义词 |

(7-(2-(4-difluorophenyl)-1-piperazinyl)ethyl)-2-(2-furanyl)-7H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine SCH 412348 SCH-412348 SCH412348 |

产品来源 |

United States |

Foundational & Exploratory

SCH412348: A Technical Guide to its Adenosine A2A Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of SCH412348 for the adenosine A2A receptor. It is designed to be an in-depth resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Data Presentation: Binding Affinity of this compound

This compound is a potent and highly selective antagonist of the human adenosine A2A receptor.[] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the A2A receptor.

| Compound | Receptor | Species | Assay Type | Kᵢ (nM) | Selectivity | Reference |

| This compound | Adenosine A2A | Human | Competition Binding | 0.6 | >1000-fold over other adenosine receptors | Hodgson et al., 2009 |

Experimental Protocols

The determination of the binding affinity of this compound for the adenosine A2A receptor is typically achieved through a competitive radioligand binding assay. The following is a detailed methodology representative of such an experiment.

Radioligand Binding Assay for Adenosine A2A Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the human adenosine A2A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line, such as Human Embryonic Kidney (HEK293) cells, recombinantly expressing the human adenosine A2A receptor.

-

Radioligand: A high-affinity A2A receptor radioligand, for example, [³H]ZM241385 or [³H]CGS 21680.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor agonist or antagonist (e.g., 10 µM ZM241385 or NECA) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human A2A receptor.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 20-40 µ g/well .

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer.

-

25 µL of the radioligand at a fixed concentration (typically at or near its Kd value).

-

25 µL of varying concentrations of the test compound (this compound) or the non-specific binding control.

-

100 µL of the cell membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts from wells with the high concentration of unlabeled ligand) from the total binding (counts from wells with no test compound).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Adenosine A2A Receptor Signaling Pathway

Caption: Canonical A2A receptor signaling pathway.

References

In Vitro Characterization of Sch412348: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch412348 is a potent and highly selective adenosine A2A receptor antagonist.[1][][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing its binding affinity, functional activity, and the signaling pathways it modulates. Detailed methodologies for key experimental procedures are provided to facilitate the replication and further investigation of its pharmacological profile.

Introduction

The adenosine A2A receptor, a G protein-coupled receptor, is predominantly expressed in the striatum where it colocalizes with dopamine D2 receptors on striatopallidal GABAergic neurons.[3] This localization is critical for the regulation of motor function.[3] Activation of the A2A receptor stimulates a signaling cascade that functionally opposes the action of the dopamine D2 receptor.[4][5] Consequently, antagonists of the A2A receptor have been investigated as a therapeutic strategy for Parkinson's disease, aiming to restore motor control by enhancing dopaminergic signaling.[4][5][6] this compound has been identified as a potent and selective antagonist of the human A2A receptor, demonstrating efficacy in various preclinical models of movement disorders.[1][][3]

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound is defined by its high affinity for the human adenosine A2A receptor and its significant selectivity over other adenosine receptor subtypes.

| Parameter | Value (nM) | Receptor | Cell Line | Reference |

| Binding Affinity (Ki) | 0.6 | Human A2A | CHO | [1] |

| Functional Antagonism (KB) | 0.3 | Human A2A | HEK 293 | [7] |

| Selectivity | >1000-fold vs. A1, A2B, A3 | Human | - | [1] |

| Selectivity | >1600-fold vs. A1 | Human | - | [4] |

Table 1: In Vitro Potency and Selectivity of this compound. This table summarizes the key quantitative data for this compound, highlighting its sub-nanomolar affinity and high selectivity for the human A2A receptor.

Signaling Pathway of this compound Action

This compound exerts its effects by competitively blocking the adenosine A2A receptor. This receptor is coupled to a stimulatory G protein (Gs). Upon activation by its endogenous ligand adenosine, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] This increase in cAMP opposes the signaling cascade of the dopamine D2 receptor, which is coupled to an inhibitory G protein (Gi) and thus inhibits adenylyl cyclase. By blocking the A2A receptor, this compound prevents the adenosine-mediated increase in cAMP, thereby potentiating the signaling of the dopamine D2 receptor.[4][5]

References

- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A common signaling pathway for striatal NMDA and adenosine A2a receptors: implications for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data for Sch412348 Biological Targets and Pathways

Despite a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the biological targets or signaling pathways of a compound designated Sch412348.

This lack of information prevents the creation of the requested in-depth technical guide and whitepaper. The search included queries for "this compound biological targets," "this compound signaling pathways," "this compound mechanism of action," and variations of the compound name.

The absence of public data suggests that this compound may be:

-

An internal, proprietary compound not yet disclosed in publications or patents.

-

A compound that was synthesized but not pursued in further research.

-

An incorrect or outdated identifier.

Without any foundational data on its biological activity, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways. Researchers and drug development professionals seeking information on this compound are advised to consult any internal documentation or proprietary databases they may have access to.

The Discovery and Synthesis of Sch412348: A Potent and Selective Adenosine A2A Receptor Antagonist

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Sch412348 is a potent and highly selective competitive antagonist of the human adenosine A2A receptor, a key target in the modulation of dopaminergic neurotransmission. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of A2A receptor antagonists for neurological disorders such as Parkinson's disease and depression. This document details the quantitative pharmacological data, experimental protocols for its characterization, and the underlying signaling pathways.

Introduction

The adenosine A2A receptor, predominantly expressed in the basal ganglia, plays a crucial role in regulating motor function and mood. Its antagonistic interaction with the dopamine D2 receptor has made it a compelling target for therapeutic intervention in conditions characterized by dopamine deficiency, such as Parkinson's disease.[1][] Antagonism of the A2A receptor can potentiate dopaminergic signaling, offering a non-dopaminergic approach to symptom management.[1] this compound, also known by its chemical name 7-[2-[4-(2,4-difluorophenyl)-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][][3][4]triazolo[1,5-c]pyrimidin-5-amine, emerged from discovery efforts as a highly potent and selective A2A receptor antagonist.[5]

Discovery and Pharmacological Profile

This compound was identified as a promising compound due to its high affinity and selectivity for the human adenosine A2A receptor.[5] Its discovery was part of a broader effort to develop non-dopaminergic therapies for Parkinson's disease.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Ki (nM) | Selectivity vs. A2A | Reference |

| Human Adenosine A2A | [3H]SCH 58261 | 0.6 | - | [6] |

| Human Adenosine A1 | [3H]DPCPX | >1000 | >1667-fold | [6] |

| Human Adenosine A3 | [125I]AB-MECA | >1000 | >1667-fold | [6] |

Table 2: Functional Antagonist Activity of this compound

| Assay | Cell Line | Agonist | KB (nM) | Reference |

| cAMP Functional Assay | HEK293 expressing human A2A receptor | CGS-21680 | 0.3 | [6] |

| cAMP Functional Assay | Cells expressing human A2B receptor | NECA | 273 | [6] |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single document, the general synthetic strategy for the pyrazolo[4,3-e][][3][4]triazolo[1,5-c]pyrimidine scaffold has been described in the medicinal chemistry literature.[7] The synthesis likely involves a multi-step process culminating in the coupling of the core heterocyclic system with the 1-(2,4-difluorophenyl)piperazine side chain. A plausible, generalized synthetic workflow is outlined below.

Experimental Protocols

The characterization of this compound involved a series of standardized in vitro and in vivo experiments to determine its pharmacological properties and efficacy.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human A2A receptor (e.g., HEK293 cells). Endogenous adenosine is removed by treatment with adenosine deaminase.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM EDTA.[8]

-

Incubation: Membranes are incubated with a specific radioligand for the A2A receptor (e.g., [³H]SCH 58261) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To determine the functional antagonist activity (KB) of this compound at the human adenosine A2A receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human A2A receptor are cultured in a suitable medium.

-

Assay Medium: Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: An A2A receptor agonist (e.g., CGS-21680) is added to stimulate cAMP production.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, LANCE, or ELISA-based).[3]

-

Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified, and the KB value is determined.

In Vivo Models

The anti-Parkinsonian potential of this compound has been evaluated in various rodent models of Parkinson's disease.

Objective: To assess the ability of this compound to reverse catalepsy, a state of motor immobility induced by the dopamine D2 receptor antagonist haloperidol.

Methodology:

-

Animal Model: Male rats are used.

-

Drug Administration: this compound is administered orally at various doses.

-

Catalepsy Induction: Haloperidol is administered subcutaneously.

-

Behavioral Assessment: Catalepsy is measured at different time points after haloperidol administration using a bar test. The time the animal remains in an imposed posture is recorded.

-

Data Analysis: The reduction in cataleptic behavior in this compound-treated animals is compared to a vehicle-treated control group.[6]

Objective: To evaluate the ability of this compound to potentiate the effects of L-DOPA in a model of dopamine depletion.

Methodology:

-

Lesion Induction: A unilateral lesion of the nigrostriatal dopamine pathway is created by injecting 6-OHDA into the medial forebrain bundle.

-

Drug Administration: this compound is administered orally, followed by a sub-threshold dose of L-DOPA.

-

Behavioral Assessment: Rotational behavior (contralateral turns) is measured as an index of dopamine receptor stimulation.

-

Data Analysis: The number of contralateral rotations in animals treated with this compound and L-DOPA is compared to those treated with L-DOPA alone.[5]

Signaling Pathway

This compound exerts its effects by antagonizing the adenosine A2A receptor, which is a Gs-protein coupled receptor. Activation of the A2A receptor by adenosine leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately modulates the activity of downstream effectors, including the dopamine D2 receptor, leading to an inhibition of dopaminergic neurotransmission. By blocking this pathway, this compound disinhibits D2 receptor signaling, thereby enhancing dopamine-mediated effects.

Conclusion

This compound is a potent and highly selective adenosine A2A receptor antagonist with a promising pharmacological profile for the treatment of Parkinson's disease and potentially other neurological disorders. Its ability to modulate dopaminergic neurotransmission through a non-dopaminergic mechanism makes it an attractive candidate for further investigation. The experimental protocols and data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals working in this field. Further optimization of compounds with this mechanism of action, addressing properties such as aqueous solubility, may lead to the development of novel therapeutics.[7]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

The Structure-Activity Relationship of Sch412348: A Deep Dive into a Potent A2A Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Sch412348 has emerged as a significant compound in the study of neurodegenerative disorders, primarily due to its potent and selective antagonism of the A2A adenosine receptor. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a valuable resource for researchers in the field of drug discovery and development. By understanding the intricate relationship between the molecular structure of this compound and its biological activity, scientists can further optimize and develop novel therapeutic agents targeting the A2A receptor.

Core Structure and Pharmacophore

This compound belongs to the class of pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives. The core scaffold of this series is crucial for its interaction with the A2A adenosine receptor. The development of this compound was a result of systematic medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic profile of earlier antagonists in this class.

Structure-Activity Relationship (SAR) Summary

The following tables summarize the quantitative SAR data for this compound and its analogs. These data highlight the impact of various structural modifications on the affinity for the human A2A adenosine receptor (hA2A AR) and selectivity over the human A1 adenosine receptor (hA1 AR).

| Compound | R Group | hA2A AR Ki (nM) | hA1 AR Ki (nM) | Selectivity (A1/A2A) |

| This compound | 7-[2-[4-(2,4-difluorophenyl)-1-piperazinyl]ethyl] | 0.6 | >1000 | >1667 |

| Preladenant (SCH 420814) | 7-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl] | 1.1 | >1000 | >909 |

Table 1: Key Analogs of the this compound Series

Experimental Protocols

A comprehensive understanding of the SAR of this compound necessitates a review of the experimental methodologies used to generate the activity data. The following are detailed protocols for the key experiments cited.

Radioligand Binding Assays for A2A and A1 Adenosine Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the human A2A and A1 adenosine receptors.

Materials:

-

HEK-293 cell membranes expressing recombinant human A2A or A1 adenosine receptors.

-

[3H]ZM241385 (for A2A) or [3H]DPCPX (for A1) as the radioligand.

-

Test compounds (e.g., this compound and its analogs).

-

Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.

-

Adenosine deaminase (ADA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are pre-incubated with ADA (2 U/mL) for 30 minutes at room temperature to remove endogenous adenosine.

-

A competition binding assay is set up in a 96-well plate. Each well contains:

-

Cell membranes (20-40 µg of protein).

-

Radioligand (final concentration of 1-2 nM).

-

Varying concentrations of the test compound.

-

Incubation buffer to a final volume of 200 µL.

-

-

Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., 10 µM ZM241385 for A2A or 1 µM DPCPX for A1).

-

The plate is incubated for 60-90 minutes at room temperature.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed three times with ice-cold incubation buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Haloperidol-Induced Catalepsy in Rats

Objective: To assess the in vivo efficacy of A2A receptor antagonists in a rodent model of Parkinson's disease-like motor impairment.

Animals: Male Sprague-Dawley rats.

Materials:

-

Haloperidol (dopamine D2 receptor antagonist).

-

Test compound (e.g., this compound).

-

Vehicle for drug administration (e.g., 20% hydroxypropyl-β-cyclodextrin).

-

Catalepsy scoring apparatus (e.g., a horizontal bar).

Procedure:

-

Rats are habituated to the testing room and equipment.

-

The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the induction of catalepsy.

-

Haloperidol (e.g., 0.5-1 mg/kg) is administered subcutaneously (s.c.) to induce catalepsy.

-

At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), the degree of catalepsy is assessed.

-

To measure catalepsy, the rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface. The time it takes for the rat to remove both forepaws from the bar is recorded (with a cut-off time, e.g., 180 seconds).

-

The data are analyzed to determine if the test compound significantly reduces the cataleptic state induced by haloperidol compared to the vehicle-treated group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway involving the A2A receptor and the general workflow of a drug discovery campaign targeting this receptor.

Caption: A2A and D2 receptor signaling pathway in striatopallidal neurons.

Caption: General workflow for A2A antagonist drug discovery.

Conclusion

The development of this compound represents a significant advancement in the quest for potent and selective A2A adenosine receptor antagonists. The detailed structure-activity relationship studies have provided invaluable insights into the molecular requirements for high-affinity binding and selectivity. The experimental protocols outlined in this guide serve as a foundation for the continued evaluation and development of novel compounds in this class. The ongoing research in this area holds great promise for the development of new therapeutic strategies for neurodegenerative diseases like Parkinson's disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives: potent and selective A(2A) adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and linked Heterocycles as template for the adenosine receptor antagonism: Medicinal chemistry approach and sar considerations [iris.unife.it]

Unveiling the Pharmacological Profile of Sch412348: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch412348 is a potent and highly selective adenosine A2A receptor antagonist that has demonstrated significant efficacy in preclinical models of Parkinson's disease and depression.[1][2] Its mechanism of action, centered on the modulation of dopaminergic neurotransmission in the striatum, has positioned it as a compound of interest for the development of novel neurotherapeutics. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization. The information is presented to facilitate further research and development efforts in the field of adenosine A2A receptor antagonism.

Core Pharmacological Properties

This compound is a competitive antagonist of the human adenosine A2A receptor.[2] Its high affinity and selectivity for the A2A receptor subtype make it a valuable tool for investigating the physiological and pathological roles of this receptor.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through radioligand binding and functional assays. These studies confirm its high potency and selectivity for the human A2A receptor.

Table 1: In Vitro Binding and Functional Activity of this compound

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 0.6 nM | Human Adenosine A2A Receptor | [2] |

| Functional Antagonism (KB) | 0.3 nM | Human Adenosine A2A Receptor (cAMP accumulation assay) | [3] |

| Selectivity | >1000-fold | Over other adenosine receptors | [2] |

| Selectivity vs. A1 Receptor | >1600-fold | [4] |

In Vivo Pharmacology

This compound has demonstrated robust efficacy in various rodent models relevant to Parkinson's disease and other movement disorders. Oral administration of this compound has been shown to improve motor function and counteract the effects of dopamine depletion.

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | Dose Range (Oral) | Effect | Reference |

| MitoPark Mouse (Progressive Dopamine Neuron Loss) | Mouse | 0.3-10 mg/kg | Dose-dependently increased locomotor activity; restored hind limb function. | [1] |

| 6-Hydroxydopamine (6-OHDA) Lesioned (Model of Parkinson's Disease) | Rat | 0.1-1 mg/kg | Potentiated L-DOPA-induced contralateral rotations. | [2] |

| Haloperidol-Induced Catalepsy (Model of Parkinsonian Akinesia) | Rat | 1 mg/kg | 75% and 80% inhibition at 1 and 4 hours, respectively. | [4] |

| CGS-21680-Induced Hypolocomotion (A2A Agonist Challenge) | Rat | 0.03-1 mg/kg | Attenuated hypolocomotion. | [2][3] |

Mechanism of Action and Signaling Pathway

Adenosine A2A receptors are predominantly located on striatopallidal GABAergic neurons, where they are colocalized with dopamine D2 receptors.[1] The activation of A2A receptors by endogenous adenosine antagonizes the function of D2 receptors. This compound, as an A2A receptor antagonist, blocks this inhibitory effect, thereby enhancing dopamine D2 receptor-mediated signaling. This is believed to be the primary mechanism underlying its anti-Parkinsonian effects.[4]

The canonical signaling pathway for the adenosine A2A receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological properties of this compound.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.

-

Materials:

-

Cell membranes expressing the human adenosine A2A receptor (e.g., from HEK293 cells).

-

Radioligand: [3H]CGS 21680 or another suitable A2A receptor agonist/antagonist.

-

Non-specific binding control: A high concentration of a non-labeled A2A receptor ligand (e.g., NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of this compound to antagonize the A2A receptor-mediated increase in intracellular cyclic AMP (cAMP).

-

Materials:

-

HEK293 cells stably expressing the human adenosine A2A receptor.

-

A2A receptor agonist (e.g., CGS-21680).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell culture medium.

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of the A2A receptor agonist (e.g., the EC80 concentration of CGS-21680).

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Generate a dose-response curve for this compound's inhibition of agonist-stimulated cAMP production.

-

Calculate the KB value from the dose-ratio analysis.

-

In Vivo Models

This model is used to assess the anti-akinetic potential of compounds.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer this compound orally at various doses.

-

After a specified pre-treatment time (e.g., 60 minutes), administer haloperidol (a dopamine D2 receptor antagonist) intraperitoneally to induce catalepsy.

-

At various time points post-haloperidol injection (e.g., 1 and 4 hours), assess the degree of catalepsy using the bar test. This involves placing the rat's forepaws on a horizontal bar and measuring the time it takes for the rat to remove them.

-

Compare the catalepsy scores of this compound-treated animals to vehicle-treated controls.

-

This model mimics the dopamine depletion seen in Parkinson's disease.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Perform stereotaxic surgery to unilaterally inject 6-OHDA into the medial forebrain bundle, causing degeneration of dopaminergic neurons on one side of the brain.

-

Allow the animals to recover for a period of time (e.g., 2-3 weeks) to allow the lesion to develop fully.

-

Confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.

-

Administer this compound orally, often in combination with a sub-threshold dose of L-DOPA.

-

Measure the number of contralateral (away from the lesioned side) rotations over a set period (e.g., 2 hours). An increase in contralateral rotations indicates a potentiation of the dopaminergic response.

-

The MitoPark mouse is a genetic model that exhibits a progressive loss of dopamine neurons, mimicking the progression of Parkinson's disease.

-

Animals: MitoPark mice and wild-type littermate controls.

-

Procedure:

-

Habituate the mice to an open-field activity chamber.

-

Administer this compound orally at various doses.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) over a defined period using an automated activity monitoring system.

-

Compare the locomotor activity of this compound-treated MitoPark mice to vehicle-treated MitoPark mice and wild-type controls.

-

Pharmacokinetics and Safety

Detailed pharmacokinetic and comprehensive safety data for this compound are not extensively published in the peer-reviewed literature. However, it has been noted that the compound was not progressed to clinical trials due to poor aqueous solubility, which is a critical pharmacokinetic parameter that can limit oral bioavailability.[4] Further optimization of this chemical scaffold led to the development of preladenant (SCH 420814), a compound with improved solubility.[4]

Conclusion

This compound is a potent and highly selective adenosine A2A receptor antagonist with a compelling preclinical profile for the treatment of Parkinson's disease. The data summarized in this technical guide highlight its high affinity for the A2A receptor and its robust efficacy in animal models of motor dysfunction. While its development was halted due to formulation challenges, this compound remains a valuable pharmacological tool for elucidating the role of the adenosine A2A receptor in health and disease. The experimental protocols and data presented herein provide a foundation for researchers and drug developers working on the next generation of A2A receptor-targeted therapies.

References

- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Indirect Role of Sch412348 in Modulating Dopamine D2 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch412348 is a potent and highly selective antagonist of the adenosine A2A receptor. Its influence on the dopamine D2 receptor (D2R) signaling cascade is not direct but is allosterically modulated through the intricate interplay within adenosine A2A-dopamine D2 receptor heteromers. These receptor complexes are predominantly co-localized in the striatum, a key brain region for motor control and reward-related behaviors. The antagonistic relationship between A2A and D2 receptors within these heteromers forms the basis of this compound's mechanism of action in modulating dopaminergic neurotransmission. This technical guide provides an in-depth overview of the role of this compound in D2R signaling, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

The A2A-D2 Receptor Heteromer: A Hub for Signal Integration

The functional antagonism between A2A and D2 receptors is a cornerstone of striatal signaling. Activation of A2A receptors, which are Gs-coupled, generally dampens D2R-mediated signaling, which is Gi/o-coupled. This interaction is not solely at the level of second messengers but involves direct allosteric modulation within the A2A-D2 heteromer. A2A receptor activation has been shown to decrease the affinity of D2 receptors for their agonists.[1][2][3] Consequently, A2A receptor antagonists like this compound are expected to enhance D2R function by blocking this inhibitory "brake" exerted by endogenous adenosine.

Quantitative Data on this compound and its Preclinical Efficacy

While direct quantitative data on this compound's modulation of D2R signaling parameters (e.g., Ki, EC50, Emax) is limited in publicly available literature, its preclinical efficacy in animal models of Parkinson's disease provides indirect evidence of its ability to potentiate dopaminergic signaling.

Table 1: Preclinical Efficacy of this compound in Rodent Models of Parkinson's Disease

| Preclinical Model | Treatment | Dose of this compound | Outcome | Quantitative Measurement | Citation(s) |

| Haloperidol-induced catalepsy in rats | This compound | 0.3 - 3 mg/kg | Attenuation of catalepsy | Dose-dependent reduction in time spent cataleptic | [3] |

| 6-OHDA-lesioned rats | L-DOPA (4 mg/kg) + this compound | 0.3 - 3 mg/kg | Potentiation of contralateral rotations | Dose-dependent increase in the number of rotations | [4] |

| MitoPark mice (genetic model of PD) | This compound | 0.3 - 10 mg/kg (p.o.) | Increased locomotor activity | Dose-dependent increase in locomotor activity | [2][5] |

Signaling Pathways and Experimental Workflows

The modulatory effect of this compound on D2R signaling can be investigated through various in vitro and in vivo assays. The following diagrams and protocols outline the key signaling pathways and experimental workflows.

Dopamine D2 Receptor Signaling Pathways

D2R activation triggers two primary signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. This compound, by blocking the A2A receptor, is hypothesized to enhance both of these D2R-mediated pathways.

Caption: A2A-D2 receptor interaction and downstream signaling pathways.

Experimental Workflow: Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the D2 receptor and how it is modulated by this compound.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity, a hallmark of D2R G protein-dependent signaling, and its modulation by this compound.

Caption: Workflow for a cAMP accumulation assay.

Experimental Workflow: β-Arrestin Recruitment Assay (BRET)

This assay quantifies the recruitment of β-arrestin to the D2 receptor upon agonist stimulation, a key step in the β-arrestin-dependent signaling pathway, and how this compound influences this process.

Caption: Workflow for a β-arrestin recruitment BRET assay.

Experimental Workflow: ERK Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of ERK, a downstream effector in both G protein and β-arrestin pathways, to assess the integrated signaling output of D2R activation and its modulation by this compound.

Caption: Workflow for a Western blot analysis of ERK phosphorylation.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited. Specific details may need to be optimized based on the cell line or tissue preparation used.

Radioligand Binding Assay

-

Membrane Preparation: Homogenize cells or tissue expressing A2A and D2 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a D2R radioligand (e.g., [3H]-raclopride for antagonist binding or [3H]-N-propylnorapomorphine for agonist binding), and a range of concentrations of a competing unlabeled D2R agonist. For the modulation experiment, include a fixed concentration of this compound in a parallel set of wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filter circles in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

-

Cell Culture: Plate cells co-expressing A2A and D2 receptors in a 384-well plate and culture overnight.

-

Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin to induce a detectable level of cAMP.

-

Treatment: Add varying concentrations of a D2R agonist in the presence or absence of a fixed concentration of this compound. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the D2R agonist to determine the IC50.

β-Arrestin Recruitment Assay (BRET)

-

Transfection: Co-transfect HEK293 cells with plasmids encoding for D2R fused to Renilla luciferase (D2R-Rluc), β-arrestin-2 fused to a yellow fluorescent protein (β-arrestin-YFP), and the A2A receptor.

-

Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate.

-

Treatment: Pre-incubate the cells with either vehicle or a fixed concentration of this compound. Then, add varying concentrations of a D2R agonist.

-

Substrate Addition and Measurement: Add the Rluc substrate (e.g., coelenterazine h) to each well and immediately measure the luminescence at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the change in BRET ratio against the log concentration of the D2R agonist to determine the EC50 and Emax.

ERK Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment: Culture cells or primary neurons and serum-starve them overnight. Pre-treat with this compound or vehicle, followed by stimulation with a D2R agonist for various time points.

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK (t-ERK) to control for protein loading.

-

Quantification: Quantify the band intensities for p-ERK and t-ERK using densitometry software. Normalize the p-ERK signal to the t-ERK signal.

Conclusion

This compound represents a class of compounds that indirectly modulate dopamine D2 receptor signaling by targeting the adenosine A2A receptor. This allosteric modulation within the A2A-D2 heteromer provides a sophisticated mechanism for fine-tuning dopaminergic neurotransmission. The experimental approaches outlined in this guide offer a framework for researchers to quantitatively assess the impact of this compound and other A2A antagonists on the various facets of D2R signaling, from ligand binding to downstream cellular responses. Further research in this area is crucial for a comprehensive understanding of the therapeutic potential of A2A antagonists in dopamine-related disorders.

References

- 1. Chemical biology-based approaches to study adenosine A2A − dopamine D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sch412348 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch412348 is a potent and highly selective adenosine A2A receptor antagonist.[1][2] Adenosine A2A receptors are primarily located on striatopallidal gamma-aminobutyric acid (GABA) neurons, where they are co-localized with dopamine D2 receptors and play a role in regulating movement.[2] By blocking the A2A receptor, this compound can modulate dopaminergic signaling, making it a compound of interest for therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease and depression.[1] These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of this compound in established rodent models of these conditions.

Data Presentation

In Vivo Efficacy of this compound in a Model of Parkinson's Disease

| Animal Model | Treatment | Dose (p.o.) | Effect | Reference |

| Haloperidol-Induced Catalepsy in Rats | This compound | 1 mg/kg | 75% inhibition at 1 hour and 80% inhibition at 4 hours | [3] |

| 6-OHDA Lesioned Rats | This compound | 0.1 - 1 mg/kg | Potentiated L-Dopa-induced contralateral rotations | [1] |

| MitoPark Mice | This compound | 0.3 - 10 mg/kg | Dose-dependently increased locomotor activity | [2][4] |

In Vivo Efficacy of this compound in Models of Depression

| Animal Model | Treatment | Dose (p.o.) | Effect | Reference |

| Mouse Tail Suspension Test | This compound | Not Specified | Exhibited antidepressant-like profile | [1] |

| Mouse and Rat Forced Swim Test | This compound | Not Specified | Exhibited antidepressant-like profile | [1] |

Signaling Pathway

The primary mechanism of action for this compound is the blockade of the adenosine A2A receptor. In the striatum, A2A receptors are co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. Activation of A2A receptors by adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade inhibits the signaling of D2 receptors, which are Gi-coupled and normally inhibit adenylyl cyclase. By antagonizing the A2A receptor, this compound prevents this inhibitory effect on D2 receptor function, thereby enhancing dopamine-mediated signaling. This is believed to underlie the pro-motor and antidepressant-like effects observed in preclinical models.

Caption: this compound signaling pathway.

Experimental Workflows

Caption: 6-OHDA lesion model workflow.

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential of a compound to reduce parkinsonian-like motor deficits.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid, then pH adjusted)

-

This compound formulation for oral administration (e.g., suspended in 0.5% methylcellulose)

-

Vehicle for this compound

-

Catalepsy bar (horizontal wooden or metal rod, 1 cm in diameter, elevated 10 cm from a flat surface)

-

Stopwatch

Procedure:

-

Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer this compound (e.g., 1 mg/kg) or vehicle orally (p.o.).

-

After a predetermined time (e.g., 60 minutes), administer haloperidol (e.g., 1 mg/kg) intraperitoneally (i.p.).

-

-

Catalepsy Assessment:

-

At various time points post-haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy.

-

Gently place the rat's forepaws on the elevated bar.

-

Start the stopwatch and measure the time the rat remains in this immobile posture.

-

A cut-off time (e.g., 180 seconds) should be established. If the rat removes its paws before the cut-off, record the latency. If it remains on the bar for the entire period, record the cut-off time.

-

-

Data Analysis: Compare the latency to descend from the bar between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

L-Dopa-Induced Rotational Behavior in 6-OHDA Lesioned Rats

This is a classic model to evaluate the anti-parkinsonian efficacy of a test compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

6-Hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid-saline solution (0.02% w/v)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Apomorphine hydrochloride

-

L-Dopa/Benserazide solution

-

This compound formulation for oral administration

-

Vehicle for this compound

-

Automated rotometer bowls or a video recording system

Procedure:

-

6-OHDA Lesioning:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Inject 6-OHDA into the medial forebrain bundle of one hemisphere to create a unilateral lesion of the nigrostriatal pathway.

-

-

Post-Operative Recovery and Lesion Confirmation:

-

Allow the rats to recover for 2-3 weeks.

-

Confirm the lesion by administering apomorphine (e.g., 0.5 mg/kg, s.c.) and observing robust contralateral rotations (away from the lesioned side).

-

-

Drug Testing:

-

On the test day, administer this compound (0.1-1 mg/kg, p.o.) or vehicle.

-

After a suitable absorption time (e.g., 60 minutes), administer a sub-threshold dose of L-Dopa (e.g., 4-6 mg/kg, i.p.) with a peripheral decarboxylase inhibitor like benserazide.

-

Place the rat in the rotometer bowl.

-

-

Data Collection and Analysis:

-

Record the number of full contralateral rotations over a period of 90-120 minutes.

-

Analyze the data by comparing the total number of rotations in the this compound-treated group to the vehicle-treated group.

-

Locomotor Activity in MitoPark Mice

The MitoPark mouse is a genetic model of progressive dopamine neuron loss and is used to assess the effects of compounds on motor function in a model that mimics the progression of Parkinson's disease.

Materials:

-

MitoPark mice and age-matched wild-type controls

-

This compound formulation for oral administration

-

Vehicle for this compound

-

Open field activity chambers equipped with infrared beams or a video tracking system

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour.

-

Drug Administration: Administer this compound (0.3-10 mg/kg, p.o.) or vehicle to the MitoPark mice.

-

Locomotor Activity Measurement:

-

Place the mice individually into the open field chambers.

-

Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60 minutes).

-

-

Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated MitoPark mice. The activity can also be compared to that of wild-type control mice.

Mouse Tail Suspension Test

This test is a model of behavioral despair used to screen for antidepressant-like effects.

Materials:

-

Male mice (e.g., C57BL/6 or CD-1)

-

This compound formulation for oral administration

-

Vehicle for this compound

-

Tail suspension apparatus (a box or arena where the mouse can be suspended by its tail)

-

Adhesive tape

-

Stopwatch or automated scoring software

Procedure:

-

Acclimation: Acclimate mice to the testing room.

-

Drug Administration: Administer this compound or vehicle orally at a specific time before the test (e.g., 60 minutes).

-

Suspension:

-

Secure a piece of adhesive tape to the mouse's tail (approximately 1-2 cm from the tip).

-

Suspend the mouse by its tail from a hook or bar in the suspension apparatus.

-

-

Scoring:

-

The test duration is typically 6 minutes.

-

Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements.

-

-

Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant decrease in immobility suggests an antidepressant-like effect.

Rat Forced Swim Test

Similar to the tail suspension test, the forced swim test is a model of behavioral despair.

Materials:

-

Male rats (e.g., Sprague-Dawley)

-

This compound formulation for oral administration

-

Vehicle for this compound

-

A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.

-

Towels for drying the rats

-

Stopwatch or video recording system

Procedure:

-

Pre-test Session (Day 1):

-

Place each rat individually into the swim cylinder for 15 minutes.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session promotes the development of immobility in the test session.

-

-

Test Session (Day 2):

-

Administer this compound or vehicle orally 24, 5, and 1 hour before the test session.

-

Place the rat in the swim cylinder for a 5-minute test session.

-

-

Scoring:

-

Record the duration of immobility during the 5-minute test. Immobility is defined as the rat making only the minimal movements necessary to keep its head above water.

-

-

Data Analysis: Compare the immobility time between the this compound-treated and vehicle-treated groups. A reduction in immobility is indicative of an antidepressant-like effect.

References

Application Notes and Protocols: Evaluating Sch412348 in the MitoPark Mouse Model of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to significant motor impairment. The MitoPark mouse is a genetic model of PD that recapitulates key features of the human disease, including adult-onset, progressive loss of dopamine neurons and L-DOPA-sensitive motor deficits.[1][2][3][4] This model is generated by the specific inactivation of mitochondrial transcription factor A (Tfam) in midbrain dopamine neurons, leading to mitochondrial respiratory chain deficiency and subsequent neurodegeneration.[1][4] Adenosine A2A receptor antagonists have emerged as a promising non-dopaminergic therapeutic strategy for PD.[5][6] These antagonists function by blocking A2A receptors that are highly expressed in the striatum, where they are co-localized with dopamine D2 receptors on indirect pathway neurons.[2][5] By inhibiting the A2A receptors, the antagonistic effect on D2 receptor signaling is removed, thereby disinhibiting the indirect pathway and helping to normalize motor function.[2][3]

Sch412348 is a potent and highly selective adenosine A2A receptor antagonist that has demonstrated efficacy in various rodent and primate models of movement disorders.[7][][9] This document provides detailed application notes and protocols for the use of this compound in the MitoPark mouse model, based on published preclinical data.

Data Presentation: Efficacy of this compound in MitoPark Mice

The following tables summarize the quantitative data on the effects of orally administered this compound on motor function in the MitoPark mouse model.[7]

Table 1: Dose-Dependent Effect of this compound on Locomotor Activity

| Treatment Group | Dose (mg/kg, p.o.) | Mean Locomotor Activity (Counts/hr) | % Increase vs. Vehicle |

| Vehicle | - | ~1500 | - |

| This compound | 0.3 | ~2500 | ~67% |

| This compound | 1 | ~3500 | ~133% |

| This compound | 3 | ~4500 | ~200% |

| This compound | 10 | ~5000 | ~233% |

| Data are approximated from graphical representations in Hodgson et al., 2014.[7] |

Table 2: Effect of this compound on Specific Motor Deficits

| Behavioral Test | Treatment | Outcome |

| Hindlimb Bradykinesia | This compound (3 mg/kg, p.o.) | Fully restored functionality to wild-type levels.[7][] |

| Rotarod Performance | This compound (3 mg/kg, p.o.) | Partially restored functionality.[7][] |

| Efficacy was demonstrated in MitoPark mice aged 12-22 weeks, representing mild to severe motor impairment.[7] |

Experimental Protocols

Compound Formulation and Administration

This protocol describes the preparation and oral administration of this compound.

Materials:

-

This compound powder

-

Vehicle: 50% Polyethylene glycol 400 (PEG 400) in water[10]

-

Sterile water

-

Vortex mixer

-

Sonicator (optional)

-

Animal balance

-

Oral gavage needles (20-22 gauge, curved or straight with ball tip)

-

1 mL syringes

Procedure:

-

Vehicle Preparation: Prepare the 50% PEG 400 vehicle by mixing equal volumes of PEG 400 and sterile water. Vortex thoroughly until a homogenous solution is achieved.

-

This compound Formulation: a. Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Assume a dosing volume of 5 mL/kg. For example, for a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg of this compound in 0.125 mL of vehicle. b. Weigh the appropriate amount of this compound powder and add it to the corresponding volume of the 50% PEG 400 vehicle. c. Vortex the suspension vigorously for 5-10 minutes to ensure uniform dispersion. Gentle heating or sonication may be used to aid dissolution if necessary, but stability under these conditions should be verified. d. Prepare fresh on the day of the experiment.

-

Animal Dosing: a. Weigh each mouse immediately before dosing to calculate the precise volume to be administered. b. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and biting. c. Insert the gavage needle carefully into the side of the mouth, advancing it along the esophagus into the stomach. Ensure the needle is not in the trachea. d. Slowly dispense the calculated volume of the this compound suspension or vehicle. e. Withdraw the needle gently and return the mouse to its home cage. f. Monitor the animal for a few minutes post-dosing for any signs of distress.

Locomotor Activity Assessment

This protocol details the measurement of spontaneous locomotor activity in an open-field arena.

Materials:

-

Open-field activity chambers equipped with infrared photobeam arrays (e.g., from Columbus Instruments or Med Associates).

-

Control software for data acquisition.

-

70% Ethanol for cleaning.

Procedure:

-

Acclimation: Transport the mice to the testing room at least 30-60 minutes before the experiment begins to allow for acclimation to the new environment.

-

Dosing: Administer this compound or vehicle orally as described in Protocol 1.

-

Testing: a. At a predetermined time post-dosing (e.g., 60 minutes), gently place each mouse into the center of an activity chamber. b. Start the data acquisition software immediately. c. Allow the mice to explore the chambers for a set duration (e.g., 60 minutes). The room should be dimly lit and quiet to minimize stress. d. The software will automatically record horizontal and vertical movements (rearing) based on photobeam breaks.

-

Data Analysis: a. Export the total horizontal activity counts (or distance traveled) for each animal. b. Group the data by treatment and calculate the mean and standard error of the mean (SEM) for each group. c. Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

-

Cleaning: After each mouse is tested, thoroughly clean the chamber with 70% ethanol and allow it to dry completely to remove any olfactory cues.

Rotarod Test for Motor Coordination and Balance

This protocol assesses motor coordination and balance using an accelerating rotarod.

Materials:

-

Accelerating rotarod apparatus for mice.

-

Control software or stopwatch.

-

70% Ethanol for cleaning.

Procedure:

-

Acclimation/Training (Optional but Recommended): a. On the day before the test, acclimate the mice to the rotarod apparatus. b. Place each mouse on the rod at a low, constant speed (e.g., 4 rpm) for 60-120 seconds. If a mouse falls, place it back on the rod. Repeat for 2-3 trials. This reduces the stress of novelty on the test day.

-

Dosing: Administer this compound or vehicle orally as described in Protocol 1.

-

Testing: a. At a predetermined time post-dosing (e.g., 60 minutes), place the mouse on its assigned lane on the rotarod, which is initially stationary or rotating at a very low speed (4 rpm). b. Start the trial, which initiates the acceleration of the rod. Based on published studies, a typical acceleration is from 4 to 40 rpm over 300 seconds.[7] c. Record the latency to fall (in seconds) for each mouse. The trial ends for an individual mouse when it falls onto the sensor plate below or after it clings to the rod and completes two full passive rotations. d. A cut-off time (e.g., 300 seconds) is typically set. e. Conduct 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.

-

Data Analysis: a. Calculate the average latency to fall across the trials for each mouse. b. Group the data by treatment and calculate the mean and SEM for each group. c. Perform statistical analysis (e.g., one-way ANOVA or a repeated measures ANOVA) to compare the performance between groups.

-

Cleaning: Clean the rod and lanes with 70% ethanol between mice.

Gait Analysis for Hindlimb Bradykinesia Assessment

Bradykinesia (slowness of movement) is a core feature of Parkinsonism. While the original 2014 study used a "measure of hind limb bradykinesia," modern, automated gait analysis systems provide a more objective and detailed assessment.[7] This protocol describes a general procedure using such a system (e.g., DigiGait™ or CatWalk™).

Materials:

-

Ventral plane imaging gait analysis system (e.g., DigiGait™).

-

High-speed camera.

-

Transparent treadmill belt.

-

Analysis software.

Procedure:

-

Acclimation: Acclimate the mice to the gait analysis apparatus by allowing them to walk on the treadmill at a constant, comfortable speed (e.g., 15-20 cm/s) for 1-2 minutes for 1-2 days before the experiment.

-

Dosing: Administer this compound or vehicle orally as described in Protocol 1.

-

Testing: a. At a predetermined time post-dosing (e.g., 60 minutes), place the mouse on the treadmill. b. Set the treadmill to a constant speed that encourages a consistent walking pace (e.g., 20 cm/s). c. Record a high-speed video of the ventral view of the mouse for approximately 10-20 seconds of continuous walking.

-

Data Analysis: a. The analysis software will automatically detect the paw prints and calculate numerous gait parameters. b. Focus on parameters relevant to bradykinesia and stride dynamics, such as:

- Stride Length (mm): The distance between successive placements of the same paw. Shorter strides are indicative of bradykinesia.

- Stance Time (s): The duration the paw is in contact with the surface. Increased stance time can indicate bradykinesia.

- Swing Speed (mm/s): The speed of the paw during the swing phase. Slower swing speed is a direct measure of bradykinesia.

- Stride Frequency (Hz): The number of steps per second.

- Paw Area (mm²): The surface area of the paw during stance. c. Compare these parameters between vehicle- and this compound-treated MitoPark mice and wild-type controls using appropriate statistical tests (e.g., ANOVA).

Visualizations

Striatal Signaling Pathway

Caption: A2A and D2 receptor signaling in the striatum in Parkinson's disease.

Experimental Workflow

Caption: Experimental workflow for testing this compound in MitoPark mice.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical jockeying on the translational track of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sch412348 Administration in 6-OHDA-Lesioned Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of Sch412348, a selective adenosine A2A receptor antagonist, in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. The protocols outlined below are compiled from established methodologies in the field to ensure reproducibility and accuracy in preclinical research.

Introduction

The 6-OHDA-lesioned rat is a widely utilized and well-characterized model for studying the motor deficits associated with Parkinson's disease.[1][2][3][4][5] Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) leads to a progressive and significant depletion of dopaminergic neurons in the nigrostriatal pathway.[2][3] This unilateral lesion results in motor asymmetry, which can be quantified by observing the rotational behavior induced by dopamine agonists like apomorphine.[1][6][7][8]

This compound is a potent and highly selective adenosine A2A receptor antagonist.[9][10] Adenosine A2A receptors are predominantly located on striatopallidal neurons, where they are colocalized with dopamine D2 receptors and play a role in regulating movement.[9][11] Antagonism of A2A receptors has been shown to potentiate dopaminergic neurotransmission and alleviate motor symptoms in various preclinical models of Parkinson's disease.[10][11] In the 6-OHDA-lesioned rat model, oral administration of this compound has been demonstrated to potentiate L-Dopa-induced contralateral rotations, indicating its potential as a therapeutic agent for Parkinson's disease.

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of this compound in 6-OHDA-lesioned rat models.

Table 1: this compound Administration Parameters

| Parameter | Value | Reference |

| Compound | This compound | [10] |

| Administration Route | Oral (p.o.) | [10][][13] |

| Effective Dose Range | 0.1 - 1 mg/kg | [10][][13] |

| Vehicle | Not explicitly stated, typically aqueous solution with a suspending agent for oral gavage. |

Table 2: 6-OHDA Lesioning Parameters

| Parameter | Value | Reference |

| Animal Model | Male Sprague-Dawley or Wistar rats | [5][7] |

| 6-OHDA Injection Site | Medial Forebrain Bundle (MFB) | [2][3][14] |

| Stereotactic Coordinates (from Bregma) | AP: -2.8 mm, ML: +2.0 mm, DV: -9.0 mm (example, must be optimized for animal strain and weight) | [14] |

| 6-OHDA Concentration | 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid | [7] |

| Injection Rate | 1 µL/min | [7][14] |

Table 3: Behavioral Assessment Parameters (Apomorphine-Induced Rotations)

| Parameter | Value | Reference |

| Dopamine Agonist | Apomorphine hydrochloride | [1][6][7][8][15] |

| Apomorphine Dose | 0.5 mg/kg, subcutaneous (s.c.) | [7] |

| Acclimation Period | 5 minutes | |

| Observation Period | 30-60 minutes | [1] |

| Measurement | Number of full 360° contralateral rotations | [1][7][8] |

Experimental Protocols

Protocol 1: Unilateral 6-OHDA Lesioning of the Medial Forebrain Bundle (MFB)

This protocol describes the surgical procedure for creating a unilateral dopaminergic lesion in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile 0.9% saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Surgical tools (scalpel, sutures, etc.)

-

Heating pad

Procedure:

-

Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL) in cold, sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. Keep the solution on ice and protected from light.

-

Anesthesia and Stereotaxic Surgery:

-

Anesthetize the rat using an appropriate anesthetic protocol.

-

Secure the rat in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Clean the skull surface and identify Bregma.

-

Determine the coordinates for the MFB (e.g., AP: -2.8 mm, ML: +2.0 mm from Bregma). Drill a small burr hole at this location.

-

-

6-OHDA Injection:

-

Post-Operative Care:

-

Suture the scalp incision.

-

Administer post-operative analgesics as required.

-

House the rats individually and provide easy access to food and water. Monitor their recovery closely for several days.

-

Allow a recovery period of at least 2-3 weeks before behavioral testing to ensure the lesion has fully developed.

-

Protocol 2: Preparation and Administration of this compound

This protocol outlines the preparation of this compound for oral administration.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Mortar and pestle or homogenizer

-

Magnetic stirrer

-

Oral gavage needles (appropriate size for rats)

-

Syringes

Procedure:

-

Preparation of this compound Suspension:

-

Calculate the required amount of this compound based on the desired dose (0.1 - 1 mg/kg) and the number of animals.

-

Weigh the this compound powder accurately.

-

If the compound is not readily soluble in water, create a suspension. A common vehicle is 0.5% methylcellulose in sterile water.

-

Levigate the powder with a small amount of the vehicle to form a paste.

-

Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension.

-

Use a magnetic stirrer to keep the suspension homogenous during dosing.

-

-

Oral Administration (Gavage):

-

Gently restrain the rat.

-

Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and administer the suspension directly into the stomach.

-

Monitor the animal briefly after administration to ensure there are no adverse reactions.

-

Protocol 3: Assessment of Apomorphine-Induced Rotational Behavior

This protocol details the procedure for quantifying motor asymmetry in 6-OHDA-lesioned rats.

Materials:

-

6-OHDA-lesioned rats

-

Apomorphine hydrochloride

-

Sterile 0.9% saline

-

Cylindrical observation chambers

-

Video recording equipment and analysis software (optional)

Procedure:

-

Habituation: Place the rat in the cylindrical observation chamber for a 5-10 minute habituation period.

-

Apomorphine Administration:

-

Prepare a fresh solution of apomorphine (e.g., 0.5 mg/kg) in sterile 0.9% saline.

-

Administer the apomorphine solution subcutaneously (s.c.).

-

-

Observation and Scoring:

-

Immediately after injection, begin recording the rat's behavior.

-

Count the number of full 360° turns in the direction contralateral (opposite) to the lesion side for a period of 30-60 minutes.[1]

-

A successful lesion is typically characterized by a significant number of contralateral rotations (e.g., > 5-7 rotations per minute).

-

-

Data Analysis: Express the data as the total number of contralateral rotations or rotations per minute.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in the 6-OHDA rat model.